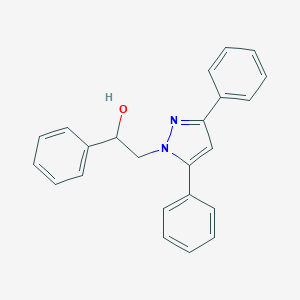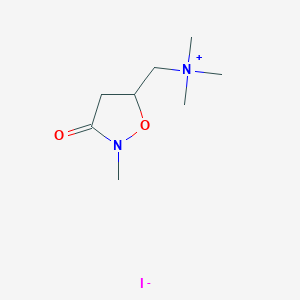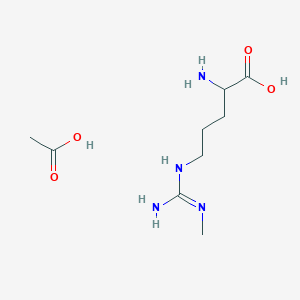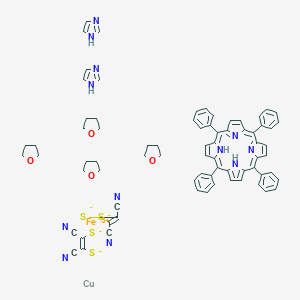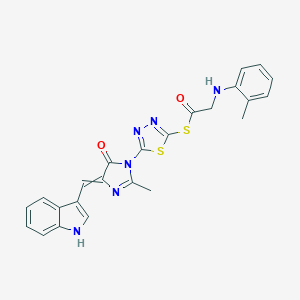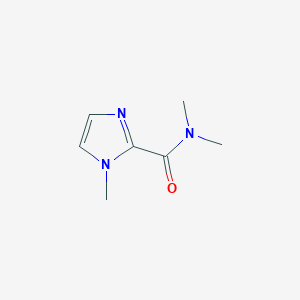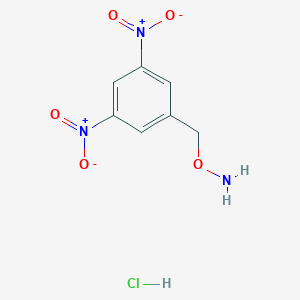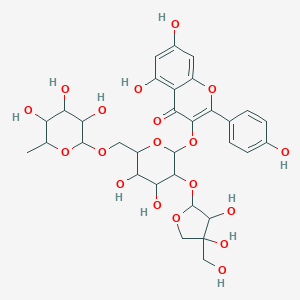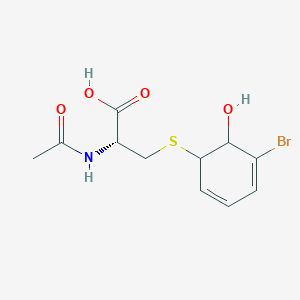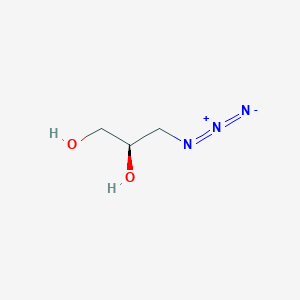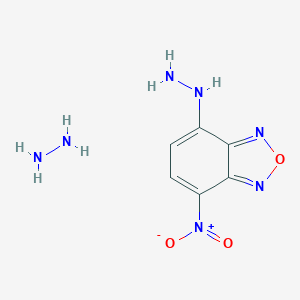![molecular formula C9H15NO2 B145178 [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate CAS No. 130571-37-8](/img/structure/B145178.png)
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, also known as (-)-Nicotine acetate, is a naturally occurring alkaloid found in tobacco plants. Nicotine is a highly addictive substance that is known to have both beneficial and harmful effects on human health. 2.1]octan-6-yl] acetate.
Wirkmechanismus
Nicotine acetate acts on the nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system. It binds to these receptors and stimulates the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This leads to the activation of various signaling pathways in the brain and peripheral nervous system, which results in the physiological effects of nicotine.
Biochemische Und Physiologische Effekte
Nicotine acetate has various biochemical and physiological effects on the body, including:
1. Increased heart rate and blood pressure: Nicotine acetate stimulates the release of adrenaline, which leads to an increase in heart rate and blood pressure.
2. Increased alertness and concentration: Nicotine acetate stimulates the release of dopamine, which leads to increased alertness and concentration.
3. Reduced appetite: Nicotine acetate suppresses appetite by stimulating the release of serotonin.
4. Addiction: Nicotine acetate is highly addictive due to its ability to stimulate the release of dopamine in the brain's reward center.
Vorteile Und Einschränkungen Für Laborexperimente
Nicotine acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. Availability: Nicotine acetate is readily available, making it easy to obtain for lab experiments.
2. Consistency: Nicotine acetate is a well-studied compound, and its effects on the body are well-documented, making it easy to reproduce experiments.
3. Versatility: Nicotine acetate can be used in various scientific research applications, including neuroscience, pharmacology, and toxicology.
Limitations:
1. Toxicity: Nicotine acetate is toxic and can be harmful to researchers if not handled properly.
2. Addiction potential: Nicotine acetate is highly addictive, and researchers must take precautions to prevent addiction.
3. Ethical concerns: Nicotine acetate is a highly addictive substance, and its use in lab experiments raises ethical concerns.
Zukünftige Richtungen
There are several future directions for the study of [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, including:
1. Development of new drugs: Nicotine acetate has been used as a model compound to develop new drugs that target the same receptors as nicotine.
2. Neurological disorders: Further research is needed to understand the role of nicotine acetate in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
3. Toxicology: Further research is needed to understand the toxicological effects of nicotine acetate on various organs and systems in the body.
4. Addiction: Further research is needed to understand the mechanisms of nicotine acetate addiction and develop new treatments for nicotine addiction.
Conclusion:
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid that has both beneficial and harmful effects on human health. It is a well-studied compound that has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. Further research is needed to understand the full extent of its physiological effects and develop new treatments for nicotine addiction.
Synthesemethoden
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate can be synthesized from the leaves of the tobacco plant or through chemical synthesis. The chemical synthesis involves the reaction of nicotine with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate.
Wissenschaftliche Forschungsanwendungen
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid due to its unique chemical structure and physiological effects. It has been used in various scientific research applications, including:
1. Neuroscience: Nicotine acetate is known to stimulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This property has been used to study the role of these neurotransmitters in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Pharmacology: Nicotine acetate has been used as a model compound to study the pharmacological properties of other alkaloids and drugs. It has also been used to develop new drugs that target the same receptors as nicotine.
3. Toxicology: Nicotine acetate has been used to study the toxicological effects of nicotine on various organs and systems in the body.
Eigenschaften
CAS-Nummer |
130571-37-8 |
|---|---|
Produktname |
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-6(11)12-9-5-7-3-2-4-8(9)10-7/h7-10H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
HHXDJDWQQPSWHW-HRDYMLBCSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@H]2CCC[C@@H]1N2 |
SMILES |
CC(=O)OC1CC2CCCC1N2 |
Kanonische SMILES |
CC(=O)OC1CC2CCCC1N2 |
Andere CAS-Nummern |
130571-37-8 |
Synonyme |
6-acetoxynortropane 6-beta-acetoxy-nortropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



